molecular formula C15H21ClN2O3S B7468242 (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B7468242
M. Wt: 344.9 g/mol
InChI Key: OBAHTIIBFLQXFY-ZDUSSCGKSA-N
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Description

(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different functional groups.

    Pyrrolidine-2,5-dione: Another derivative with a pyrrolidine ring and additional carbonyl groups.

    Prolinol: A compound with a pyrrolidine ring and hydroxyl groups.

Uniqueness

(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and carboxamide groups enhances its reactivity and potential for diverse applications compared to other pyrrolidine derivatives .

Properties

IUPAC Name

(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-15(2,3)17-14(19)13-5-4-10-18(13)22(20,21)12-8-6-11(16)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAHTIIBFLQXFY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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